5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Mechanism of Action
- The primary target of 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid is an enzyme involved in the conversion of PGH2 (prostaglandin H2) to PGD2 (prostaglandin D2). PGD2 plays a crucial role in smooth muscle contraction/relaxation and acts as a potent inhibitor of platelet aggregation .
Target of Action
Preparation Methods
The synthesis of 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the Suzuki coupling reaction, where imines react with phenylboronic acid under palladium catalysis, followed by cleavage of the imines using hydrochloric acid . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with molecular iodine in the presence of sodium bicarbonate can yield 5-substituted pyrazoles .
Scientific Research Applications
5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, pyrazole derivatives are known for their potential as anti-inflammatory, analgesic, and antipyretic agents . In agrochemistry, they are used as fungicides and herbicides . Additionally, pyrazole compounds are employed in coordination chemistry and organometallic chemistry due to their ability to form stable complexes with metal ions .
Comparison with Similar Compounds
5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid and 5-amino-1-phenylpyrazole-4-carbonitrile These compounds share a similar pyrazole core structure but differ in their substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
5-cyclopropyl-1-phenylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-8-14-15(12(11)9-6-7-9)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFLYUKBUGVGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219233 | |
Record name | 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241798-68-5 | |
Record name | 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241798-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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